molecular formula C19H22N6O4 B7183857 N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide

Cat. No.: B7183857
M. Wt: 398.4 g/mol
InChI Key: XURDVTKWUFFFRX-UHFFFAOYSA-N
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Description

N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridazine ring, and various functional groups

Properties

IUPAC Name

N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-29-10-9-20-17(26)13-24-12-14(11-21-24)22-19(28)16-7-8-18(27)25(23-16)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3,(H,20,26)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURDVTKWUFFFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C=N1)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ring. The key steps include:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the pyridazine ring: This involves the cyclization of a hydrazine derivative with a dicarbonyl compound.

    Coupling reactions: The pyrazole and pyridazine intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]pyrazol-4-yl]-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide is unique due to its combination of a pyrazole and pyridazine ring, along with various functional groups that confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in a variety of applications.

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